molecular formula C14H13N3O B3847543 N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 5374-21-0

N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B3847543
CAS No.: 5374-21-0
M. Wt: 239.27 g/mol
InChI Key: AJGNVRKQGIZFJM-CXUHLZMHSA-N
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Description

N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide is a hydrazone derivative synthesized via condensation of pyridine-3-carbohydrazide with 4-methylbenzaldehyde. The compound adopts an E-configuration about the azomethane (C=N) bond, as confirmed by spectral and crystallographic analyses . Key physicochemical properties include a melting point of 110–112°C, with IR and NMR data indicating characteristic carbonyl (C=O, ~1651 cm⁻¹) and imine (C=N, ~1547 cm⁻¹) stretching vibrations, alongside aromatic proton resonances (δ 7.40 ppm for methyl-substituted phenyl groups) . Its crystal structure reveals planarity of the pyridine and phenyl rings relative to the carbohydrazide core, facilitating π-π stacking interactions and hydrogen bonding in the solid state .

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-11-4-6-12(7-5-11)9-16-17-14(18)13-3-2-8-15-10-13/h2-10H,1H3,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGNVRKQGIZFJM-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416396
Record name AC1NSF1C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5374-21-0
Record name AC1NSF1C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between pyridine-3-carbohydrazide and 4-methylbenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Studied for its pharmacological properties, including anticancer and antioxidant activities.

    Industry: Utilized in the synthesis of dyes, pigments, and polymer stabilizers

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, altering their activity. The Schiff base moiety allows the compound to chelate metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Aromatic Ring Melting Point (°C) Key Spectral Features (IR/NMR) Reference
N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide 4-methylphenyl 110–112 C=O: 1651 cm⁻¹; δ 7.40 (d, J=7 Hz, 2H, Ar-H)
N-[(2-bromo-5-fluorophenyl)methylidene]pyridine-3-carbohydrazide 2-bromo-5-fluorophenyl 128 C=O: 1660 cm⁻¹; δ 8.20 (s, 1H, Ar-H)
N-[(2-chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide 2-chloro-5-nitrophenyl 220 C=O: 1655 cm⁻¹; δ 8.60 (s, 1H, NO₂)
E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide 5-nitrothiophen-2-yl N/A C=O: 1648 cm⁻¹; δ 7.90 (d, J=4 Hz, thiophene-H)
N'-[(E)-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate 3-fluoropyridin-2-yl N/A Dihedral angles: 1.99° (pyridine), 5.71° (fluoropyridine)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase melting points due to enhanced dipole interactions (e.g., 220°C for 2-chloro-5-nitrophenyl vs. 110–112°C for 4-methylphenyl) .
  • Planarity : Fluoropyridinyl derivatives exhibit near-coplanar pyridine rings (dihedral angles <6°), promoting π-π stacking, whereas adamantane-based analogs () introduce steric bulk, reducing planarity .

Crystallographic and Hydrogen-Bonding Analysis

  • Hydrogen Bonding: The dihydrate form of N'-[(E)-(3-fluoropyridin-2-yl)...pyridine-3-carbohydrazide forms N–H⋯O and O–H⋯N bonds, creating a 3D network . In contrast, non-hydrated derivatives (e.g., 4-methylphenyl analog) rely on weaker van der Waals interactions .
  • π-π Interactions: Centroid distances of 3.63–3.71 Å in fluoropyridinyl derivatives stabilize crystal packing, whereas adamantane-based compounds lack significant π-π stacking due to non-planar structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 2
N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide

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